molecular formula C10H10ClNO3 B1290670 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride CAS No. 148502-20-9

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride

Cat. No.: B1290670
CAS No.: 148502-20-9
M. Wt: 227.64 g/mol
InChI Key: MGGDDVHCXUSHOV-UHFFFAOYSA-N
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Description

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride is a chemical compound with the molecular formula C10H9NO3•HCl . This compound is notable for its unique structure, which includes an indeno-dioxol ring system. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride is used in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the amino group in 7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and interactions with biological targets, making it unique in its applications and potential effects .

Properties

IUPAC Name

5-amino-5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3.ClH/c11-7-3-8(12)6-2-10-9(1-5(6)7)13-4-14-10;/h1-2,7H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGDDVHCXUSHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2C1=O)OCO3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639989
Record name 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148502-20-9
Record name 7-Amino-6,7-dihydro-2H,5H-indeno[5,6-d][1,3]dioxol-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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